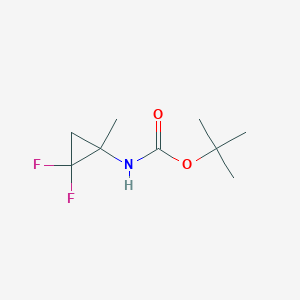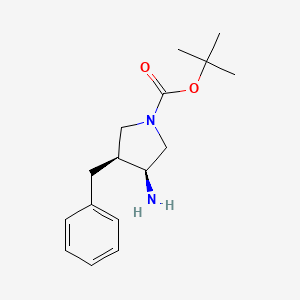![molecular formula C23H20F3N5O2S B2553015 4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872996-26-4](/img/structure/B2553015.png)
4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide" is a complex organic molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of the compound of interest would likely be characterized by the presence of a triazolopyridazine moiety, a trifluoromethyl group, and a benzamide linkage. These features are indicative of a molecule that could exhibit significant biological activity, given the prevalence of such motifs in pharmacologically active compounds. The papers provided do not directly analyze this structure but do discuss related heterocyclic compounds, which often require careful analysis to determine their conformation and electronic properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that the compound of interest may also undergo various transformations. For example, the desmethylation step mentioned in the synthesis of a PET agent could be relevant if similar functional groups are present in the target compound. The reactivity of such compounds is often influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the overall chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of a trifluoromethyl group could increase the compound's lipophilicity, potentially affecting its ability to cross biological membranes . The benzamide linkage is a common feature in many drug molecules and can impact the compound's solubility and stability. The heterocyclic components of the molecule may also contribute to its photophysical properties, which could be relevant for imaging applications .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antiproliferative Activity
Research into triazolopyridazine derivatives, including compounds similar in structure to 4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, has shown that these compounds exhibit antiproliferative activities. Specifically, certain ester forms of these derivatives have inhibited the proliferation of endothelial and tumor cells, highlighting their potential in cancer therapy research (Ilić et al., 2011).
Antimicrobial and Antioxidant Properties
Derivatives of triazolopyridazine have also been evaluated for their antimicrobial and antioxidant activities. The synthesis of uncommon series of triazolopyrimidines has been achieved, with these compounds being characterized for their antimicrobial activity against various pathogens and their antioxidant capacity (Gilava et al., 2020).
Chemical Synthesis and Structural Analysis
Novel Synthetic Routes
Research into the synthetic pathways for creating triazolopyridazine derivatives has yielded novel methods for their preparation. These synthetic routes are critical for developing new pharmaceuticals and materials with improved properties and activities (Mohamed, 2021).
Molecular Structure Analysis
The structural analysis of triazolopyridazine compounds through techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations provides insight into their chemical properties and potential biological interactions. This detailed structural understanding is essential for the rational design of compounds with specific biological activities (Sallam et al., 2021).
Propriétés
IUPAC Name |
4-methoxy-N-[2-[6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2S/c1-33-18-8-4-16(5-9-18)22(32)27-13-12-20-29-28-19-10-11-21(30-31(19)20)34-14-15-2-6-17(7-3-15)23(24,25)26/h2-11H,12-14H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTSSAKSPBOLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

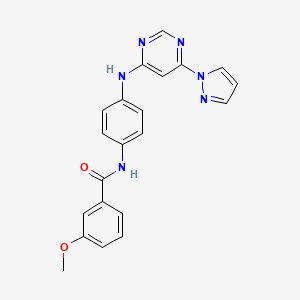
![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)
![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B2552936.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2552938.png)
![2-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552939.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)
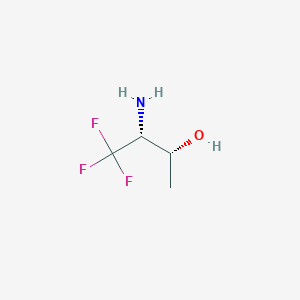
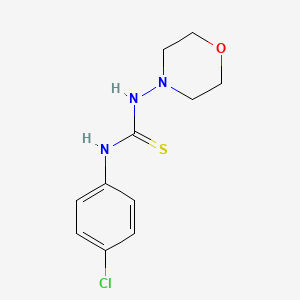
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)
![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)
![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)
